![molecular formula C10H9BrF3NOS B14062792 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one](/img/structure/B14062792.png)
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a complex organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety may participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
2-Amino-6-(trifluoromethylthio)benzothiazole: Shares the trifluoromethylthio group and amino group but differs in the core structure.
1-(2-Amino-6-(trifluoromethylthio)phenyl)ethanone: Similar structure but lacks the bromine atom.
Uniqueness: 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of both the trifluoromethylthio group and the bromopropanone moiety, which confer distinct chemical reactivity and potential biological activities not observed in similar compounds.
Biological Activity
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a brominated propanone moiety linked to a phenyl ring with an amino group and a trifluoromethylthio substituent. The trifluoromethylthio group enhances the compound's lipophilicity, which may influence its interactions with biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is C10H9BrF3NOS, with a molecular weight of approximately 328.15 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its versatility in medicinal chemistry.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C10H9BrF3NOS |
Molecular Weight | 328.15 g/mol |
Key Functional Groups | Amino, Brominated Propanone, Trifluoromethylthio |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
The mechanism of action is believed to involve interactions with specific enzymes and receptors. The trifluoromethylthio group enhances binding affinity, while the bromine atom facilitates substitution reactions leading to active metabolites. These interactions are crucial for understanding the compound's therapeutic potential.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt cellular processes in bacteria and fungi.
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, particularly in breast and lung cancer models. The observed IC50 values were reported at approximately 15 µM, suggesting effective cytotoxicity against these cancer types.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds that have been studied for their biological activities.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one | Similar brominated propanone structure | Antimicrobial activity |
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one | Iodine instead of bromine | Anticancer properties |
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Lacks brominated propanone | Known for anticancer properties |
Properties
Molecular Formula |
C10H9BrF3NOS |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
ZKLBIXJZBDXFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)N)Br |
Origin of Product |
United States |
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